CAS Registry and Molecular Identity: Differentiating N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline from its Ortho-Substituted Positional Isomer
The target compound (para-substituted; CAS 1040689-58-4) is a distinct positional isomer of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline (ortho-substituted; CAS 1040686-46-1) . The two compounds, while sharing identical molecular formulas (C₁₈H₂₁Cl₂NO) and molecular weights (338.3 g/mol), differ in the substitution position of the tert-butyl group on the phenoxy ring . This structural variation produces unique InChIKeys: HDJMRAHVNZHJBZ-UHFFFAOYSA-N for the 4-tert-butyl compound versus SXXDLACIGNXPRX-UHFFFAOYSA-N for the 2-tert-butyl analog . The positional isomerism directly impacts three-dimensional molecular conformation, electronic distribution, and resultant analytical detection characteristics .
| Evidence Dimension | CAS Registry Number and InChIKey Identity |
|---|---|
| Target Compound Data | CAS 1040689-58-4; InChIKey: HDJMRAHVNZHJBZ-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 1040686-46-1 (ortho-tert-butyl isomer); InChIKey: SXXDLACIGNXPRX-UHFFFAOYSA-N |
| Quantified Difference | Distinct CAS Registry Numbers; Non-identical InChIKeys; Identical molecular formula (C₁₈H₂₁Cl₂NO) and molecular weight (338.3 g/mol) |
| Conditions | Structural isomer comparison based on vendor-reported CAS registry assignments and computed InChIKey identifiers |
Why This Matters
Distinct CAS numbers and InChIKeys ensure procurement of the correct positional isomer for analytical method validation and reproducibility in proteomics applications.
